molecular formula C15H17N B12943273 N-Phenyl-2-(propan-2-yl)aniline CAS No. 38158-59-7

N-Phenyl-2-(propan-2-yl)aniline

Cat. No.: B12943273
CAS No.: 38158-59-7
M. Wt: 211.30 g/mol
InChI Key: KXQBIWBOBYLPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-N-phenylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a phenyl group attached to the nitrogen atom of an aniline, with an isopropyl group substituting one of the hydrogen atoms on the nitrogen. Anilines are known for their wide range of applications in the synthesis of dyes, pharmaceuticals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-N-phenylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

  • Aniline is dissolved in a suitable solvent such as ethanol or toluene.
  • A base, such as sodium hydroxide or potassium carbonate, is added to the solution.
  • Isopropyl halide (e.g., isopropyl bromide) is then added dropwise to the mixture.
  • The reaction is allowed to proceed at a controlled temperature, usually around 50-70°C, for several hours.
  • The product is isolated by extraction and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 2-isopropyl-N-phenylaniline may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction under milder conditions and to improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone imines.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated anilines or other substituted derivatives.

Scientific Research Applications

2-Isopropyl-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its aromatic amine structure.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    N-Phenylaniline: Lacks the isopropyl group, resulting in different chemical and physical properties.

    2-Methyl-N-phenylaniline: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    N,N-Diphenylaniline: Features two phenyl groups attached to the nitrogen, significantly altering its chemical behavior.

Uniqueness: 2-Isopropyl-N-phenylaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

38158-59-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-phenyl-2-propan-2-ylaniline

InChI

InChI=1S/C15H17N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-12,16H,1-2H3

InChI Key

KXQBIWBOBYLPTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.